molecular formula C16H22N6O3S B2655543 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034570-19-7

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2655543
CAS RN: 2034570-19-7
M. Wt: 378.45
InChI Key: WTGBFTYKLHGZCI-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Synthesis of N-heterocycles

  • Chiral Sulfinamides for Asymmetric Synthesis : Chiral sulfinamides, such as tert-butanesulfinamide, have shown significant utility in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines and pyrazoles. These methodologies offer access to diverse structures that are prevalent in many natural products and therapeutic agents, indicating potential routes for the synthesis or modification of the compound for medicinal applications (Philip et al., 2020).

Chemical Inhibitors and Drug Metabolism

  • Cytochrome P450 Isoform Selectivity : Understanding the selectivity and potency of chemical inhibitors against various cytochrome P450 isoforms is crucial in predicting drug-drug interactions and metabolism. This insight is relevant for compounds containing pyrazin-2-yl and piperidine structures, as their metabolic pathways could be influenced by such isoforms, thus affecting their efficacy and safety profiles (Khojasteh et al., 2011).

Sulfonamide Inhibitors in Therapeutics

  • Broad Therapeutic Applications : Sulfonamide compounds, including those with similar structural motifs to the compound , have a wide range of therapeutic applications, from antibacterial and antiviral to anticancer and antiepileptic effects. This highlights the potential for developing new therapeutic agents based on modifications of the compound's structure (Gulcin & Taslimi, 2018).

Potential in Drug Development

  • Heterocyclic N-oxide Derivatives : The synthesis and application of heterocyclic N-oxide derivatives, including those related to pyridine and indazole, underline the compound's relevance in drug development. These derivatives have shown importance in catalysis, organic synthesis, and medicinal applications, suggesting the compound's structural components may offer similar potential (Li et al., 2019).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S/c1-21-11-13(9-20-21)15-14(17-5-6-18-15)10-19-16(23)12-3-7-22(8-4-12)26(2,24)25/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGBFTYKLHGZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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